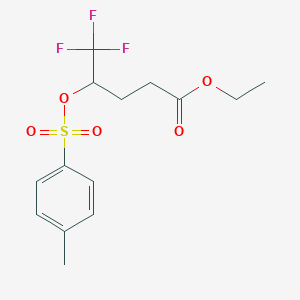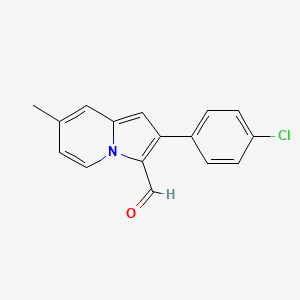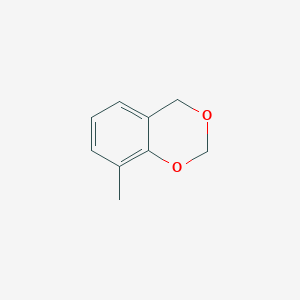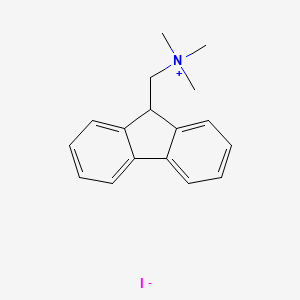
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound derived from fluorene. It is known for its unique structural properties, which make it useful in various chemical and biological applications. The compound is characterized by the presence of a fluorene moiety attached to a trimethylammonium group, with iodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (9H-Fluoren-9-yl)methanamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve (9H-Fluoren-9-yl)methanamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and wash the precipitate to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to form different fluorene-based derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted fluorene derivatives with various functional groups.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Reduced fluorene derivatives are formed.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorene-based compounds and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the fluorene moiety can intercalate into DNA, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methanamine
- (9H-Fluoren-9-yl)methanol
- (9H-Fluoren-9-yl)methyl chloride
Uniqueness
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its analogs, this compound exhibits higher solubility in polar solvents and enhanced biological activity, making it suitable for a broader range of applications.
Propiedades
Número CAS |
88754-45-4 |
|---|---|
Fórmula molecular |
C17H20IN |
Peso molecular |
365.25 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17;/h4-11,17H,12H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SYEXONHBMLEBSE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1C2=CC=CC=C2C3=CC=CC=C13.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


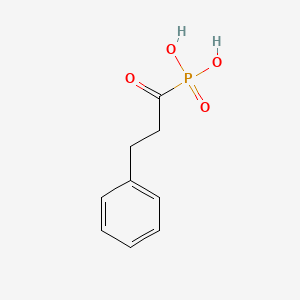
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
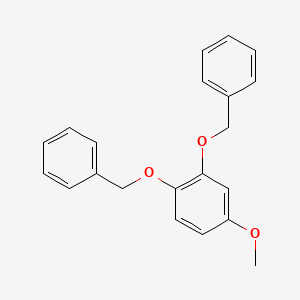
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
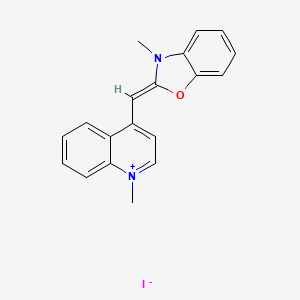
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
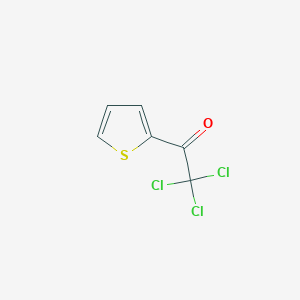
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
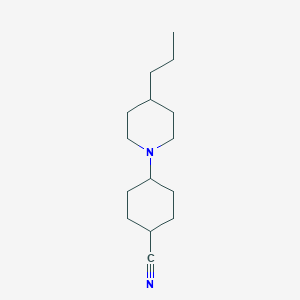
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
